molecular formula C3H9NO4S B8039182 1-Amino-2-propyl sulfate CAS No. 114080-82-9

1-Amino-2-propyl sulfate

Cat. No. B8039182
CAS RN: 114080-82-9
M. Wt: 155.18 g/mol
InChI Key: FUJGHFAISHTYGC-UHFFFAOYSA-N
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Description

1-Amino-2-propyl sulfate is a useful research compound. Its molecular formula is C3H9NO4S and its molecular weight is 155.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Amino-2-propyl sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-2-propyl sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Conformational Studies : In carbohydrate chemistry, propyl sulfates have been used in the synthesis and conformational study of fucoidan fragments, such as tri-O-sulfated and non-sulfated α-l-fucotriosides (Gerbst et al., 2003).

  • Water Treatment : Propyl alcohol-ammonium sulfate aqueous two-phase systems (ATPS) have been utilized for the treatment of para-aminophenol in water, demonstrating efficient separation and purification capabilities (Li Kong-ming, 2012).

  • Catalysis in Organic Reactions : Nano-manganese hydrogen sulfate has been employed as a novel catalyst for the anti-diastereoselective Mannich reaction in water, indicating its potential in facilitating organic transformations (Eshghi et al., 2015).

  • Chemical Synthesis : In chemical synthesis, amino derivatives of propanol have been synthesized by ammonolysis of epoxides, showcasing the role of sulfates in the formation of useful organic compounds (SuamiTetsuo et al., 1956).

  • Analytical Chemistry : Amino acids have been determined using ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate, where propyl sulfates play a role in the analytical method (Saurina & Hernández‐Cassou, 1994).

  • Antiviral Research : Sulfated polysaccharides, such as xylomannan sulfate and its derivatives, have shown strong activity against herpes simplex virus, indicating the potential of sulfated compounds in antiviral therapy (Ghosh et al., 2009).

  • Biocidal and Anticorrosive Properties : Amino(bis-amino)derivatives of 2-propanol synthesized by ring opening in epoxides under the action of amines in water have shown effective biocidal and anticorrosive properties (Talybov et al., 2010).

  • Proteomics : In proteomics, sodium dodecyl sulfate has been used for solubilizing protein samples, with subsequent removal via weak cation exchange in liquid chromatography-mass spectrometry based proteomics (Serra et al., 2018).

properties

IUPAC Name

1-aminopropan-2-yl hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO4S/c1-3(2-4)8-9(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJGHFAISHTYGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50275943, DTXSID10862474
Record name 1-Amino-2-propyl sulfate
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Record name 1-Aminopropan-2-yl hydrogen sulfate
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Molecular Weight

155.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-2-propyl sulfate

CAS RN

926-25-0, 114080-82-9
Record name 2-Propanol, 1-amino-, 2-(hydrogen sulfate)
Source CAS Common Chemistry
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Record name 2-Propanol, 1-amino-, 2-(hydrogen sulfate)
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Record name 1-Amino-2-propyl sulfate
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Record name 2-Propanol, 1-amino-, 2-(hydrogen sulfate)
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Record name 1-Amino-2-propyl sulfate
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Record name 1-Aminopropan-2-yl hydrogen sulfate
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Record name 2-ammonio-1-methylethyl sulphate
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Synthesis routes and methods

Procedure details

FIG. 5 shows another synthetic reaction scheme for preparation of an mPEG-DTB-ligand compound in accord with the invention. The details of the reaction procedure are given in Examples 3A-3B. Briefly, cold 1-amino-2-propanol was reacted with sulfuric acid to form 2-amino-1-methylethyl hydrogen sulfate. This product was reacted with carbon disulfide and sodium hydroxide in aqueous ethanol to yield 5-methylthiazolidine-2-thione. An aqueous solution of hydrochloric acid was added to the 5-methylthiazolidine-2-thione and heated. After refluxing for one week, the product, 1-mercapto(methyl)ethyl ammonium chloride, was crystallized and recovered. This product was reacted with methoxy carbonylsulfenyl chloride to yield 2-(methoxycarbonyldithio)ethaneamine. Reaction of the 2-(methoxycarbonyldithio)ethaneamine with mPEG-chloroformate using the procedure described above with respect to FIG. 2 yields the desired mPEG-DTB-nitrophenyl compound suitable for reaction with a selected amine-containing ligand to form a compound in accord with the invention.
[Compound]
Name
mPEG
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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